molecular formula C10H9ClN6O2 B8288133 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-pyrimidin-4-amine

2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-pyrimidin-4-amine

Cat. No.: B8288133
M. Wt: 280.67 g/mol
InChI Key: JSKJXTXUVCVMBY-UHFFFAOYSA-N
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Description

2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-pyrimidin-4-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a nitro group, a chlorine atom, and a pyrazole ring with a cyclopropyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its attachment to the pyrimidine ring. The key steps include:

    Formation of the pyrazole ring: This can be achieved by reacting cyclopropyl hydrazine with an appropriate diketone under acidic conditions.

    Nitration of the pyrimidine ring: The pyrimidine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: The nitrated pyrimidine is then chlorinated using thionyl chloride or phosphorus oxychloride.

    Coupling reaction: The pyrazole ring is coupled with the chlorinated pyrimidine under basic conditions, typically using a base like sodium hydride or potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions are carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Oxidation reactions: The pyrazole ring can be oxidized under strong oxidizing conditions, although this is less common.

Common Reagents and Conditions

    Substitution: Sodium hydride, potassium carbonate, dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Conversion of the nitro group to an amino group, resulting in 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-amino-pyrimidin-4-amine.

    Oxidation: Potential formation of oxidized pyrazole derivatives.

Scientific Research Applications

2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-pyrimidin-4-amine is not fully understood but is believed to involve interactions with specific molecular targets in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole and pyrimidine rings may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-pyrimidin-4-amine: Lacks the nitro group, which may result in different biological activities.

    2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-amino-pyrimidin-4-amine: The nitro group is reduced to an amino group, potentially altering its reactivity and biological properties.

    2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-methyl-pyrimidin-4-amine: Substitution of the nitro group with a methyl group, which may affect its chemical and biological behavior.

Uniqueness

The presence of both the nitro group and the chlorine atom in 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-pyrimidin-4-amine makes it unique compared to its analogs. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions, providing a versatile platform for chemical modifications and biological interactions.

Properties

Molecular Formula

C10H9ClN6O2

Molecular Weight

280.67 g/mol

IUPAC Name

2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitropyrimidin-4-amine

InChI

InChI=1S/C10H9ClN6O2/c11-10-12-4-7(17(18)19)9(14-10)13-8-3-6(15-16-8)5-1-2-5/h3-5H,1-2H2,(H2,12,13,14,15,16)

InChI Key

JSKJXTXUVCVMBY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2)NC3=NC(=NC=C3[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2,4-dichloro-5-nitropyrimidine (3.0 g, 15 mmol) and DIEA (2.4 g, 18.5 mmol) in n-BuOH (30 ml) was slowly added 5-cyclopropyl-1H-pyrazol-3-amine (2.0 g, 16.2 mmol) at 25° C. The resulting solution was stirred at 25° C. for 5 minutes and concentrated to dryness to give the title compound (3.1 g). NMR (CDCl3) 0.80 (m, 2H), 1.05 (m, 2H), 6.60 (s, 1H), 9.20 (s, 1H), 9.70 (br s, 1H), 10.40 (br s, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
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Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
2 g
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reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 2,4-dichloro-5-nitropyrimidine (2 g) and 5-cyclopropyl-1H-pyrazol-3-amine (2 g) in acetonitrile (20 mL) with diisopropylethylamine (2 mL) was stirred at room temperature for 24 hours, The resulting mixture was concentrated, and the resulting residue was separated by silica gel column (Hexane/Ethyl acetate) to afford 2.1 g desired product. MS (electrospray): 281 (M+1) for C10H9ClN6O2.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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